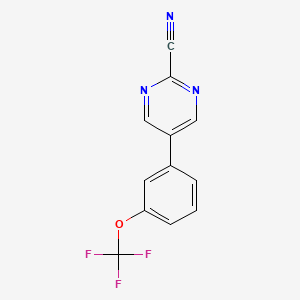
5-(3-(Trifluoromethoxy)phenyl)pyrimidine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-(Trifluoromethoxy)phenyl)pyrimidine-2-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties
准备方法
The synthesis of 5-(3-(Trifluoromethoxy)phenyl)pyrimidine-2-carbonitrile typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反应分析
5-(3-(Trifluoromethoxy)phenyl)pyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
5-(3-(Trifluoromethoxy)phenyl)pyrimidine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, particularly as an inhibitor of tyrosine kinases like the epidermal growth factor receptor (EGFR).
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 5-(3-(Trifluoromethoxy)phenyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, the compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce tumor growth.
相似化合物的比较
5-(3-(Trifluoromethoxy)phenyl)pyrimidine-2-carbonitrile can be compared with other pyrimidine derivatives, such as:
Pyrimidine-5-carbonitrile derivatives: These compounds also exhibit anticancer activity by targeting EGFR and other tyrosine kinases.
Triazole-pyrimidine hybrids: These compounds show neuroprotective and anti-inflammatory properties.
Pyrido[2,3-d]pyrimidine derivatives: These compounds are known for their antimicrobial and cytotoxic activities.
The uniqueness of this compound lies in its trifluoromethoxy group, which can enhance its biological activity and selectivity towards specific molecular targets.
属性
分子式 |
C12H6F3N3O |
|---|---|
分子量 |
265.19 g/mol |
IUPAC 名称 |
5-[3-(trifluoromethoxy)phenyl]pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C12H6F3N3O/c13-12(14,15)19-10-3-1-2-8(4-10)9-6-17-11(5-16)18-7-9/h1-4,6-7H |
InChI 键 |
ZNYKCMBHCZPLTH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(N=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide](/img/structure/B13101931.png)
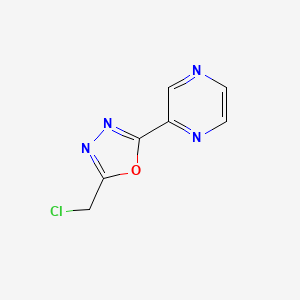
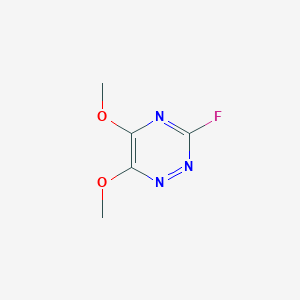

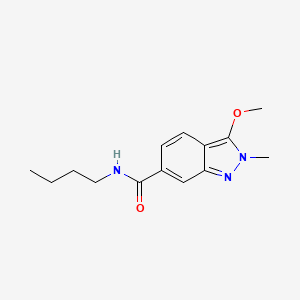

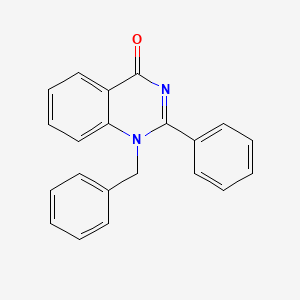
![6-Ethoxy-2-isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13101981.png)
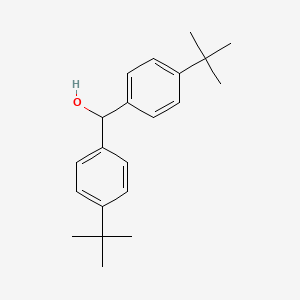
![2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B13101989.png)



![2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102015.png)
